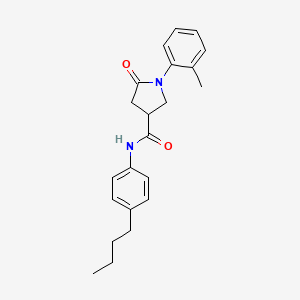
1-(5-isopropyl-2-methylphenoxy)-3-(2-methyl-1H-benzimidazol-1-yl)-2-propanol
Overview
Description
1-(5-isopropyl-2-methylphenoxy)-3-(2-methyl-1H-benzimidazol-1-yl)-2-propanol, commonly known as Propranolol, is a beta-blocker medication that is widely used in the treatment of hypertension, angina, and arrhythmias. Propranolol was first synthesized in 1964 and has since become one of the most prescribed medications in the world.
Scientific Research Applications
Propranolol has been extensively studied for its therapeutic effects in a variety of medical conditions. It has been shown to be effective in the treatment of hypertension, angina, and arrhythmias. Additionally, Propranolol has been studied for its potential use in the treatment of anxiety disorders, post-traumatic stress disorder, and migraine headaches.
Mechanism of Action
Propranolol is a non-selective beta-blocker that works by blocking the beta-adrenergic receptors in the heart and peripheral vasculature. This results in a decrease in heart rate, cardiac output, and blood pressure. Additionally, Propranolol has been shown to decrease the release of renin, which is an enzyme that plays a role in the regulation of blood pressure.
Biochemical and Physiological Effects
Propranolol has a number of biochemical and physiological effects on the body. It has been shown to decrease heart rate, cardiac output, and blood pressure. Additionally, Propranolol has been shown to decrease the release of renin, which is an enzyme that plays a role in the regulation of blood pressure. Propranolol has also been shown to decrease the release of norepinephrine, which is a neurotransmitter that plays a role in the sympathetic nervous system.
Advantages and Limitations for Lab Experiments
Propranolol has a number of advantages and limitations for lab experiments. One advantage is that it is a well-studied medication with a known mechanism of action. Additionally, Propranolol is relatively easy to administer and has a relatively short half-life. However, one limitation is that Propranolol can have off-target effects, which can complicate the interpretation of experimental results.
Future Directions
There are a number of future directions for the study of Propranolol. One area of research is the potential use of Propranolol in the treatment of anxiety disorders and post-traumatic stress disorder. Additionally, there is ongoing research into the use of Propranolol in the treatment of migraine headaches. Finally, there is ongoing research into the development of more selective beta-blockers that may have fewer off-target effects than Propranolol.
Conclusion
In conclusion, Propranolol is a well-studied medication that has a known mechanism of action and is widely used in the treatment of hypertension, angina, and arrhythmias. Additionally, Propranolol has potential therapeutic applications in the treatment of anxiety disorders, post-traumatic stress disorder, and migraine headaches. While Propranolol has a number of advantages for lab experiments, it also has limitations due to its off-target effects. Ongoing research into the development of more selective beta-blockers may lead to more effective treatments with fewer side effects.
properties
IUPAC Name |
1-(2-methylbenzimidazol-1-yl)-3-(2-methyl-5-propan-2-ylphenoxy)propan-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O2/c1-14(2)17-10-9-15(3)21(11-17)25-13-18(24)12-23-16(4)22-19-7-5-6-8-20(19)23/h5-11,14,18,24H,12-13H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBZDKVKIVUISFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(C)C)OCC(CN2C(=NC3=CC=CC=C32)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[4-(1,3-benzothiazol-2-yl)-1-piperidinyl]-1-methyl-2,5-pyrrolidinedione](/img/structure/B4104594.png)
![N-[4-(1-piperidinylcarbonyl)phenyl]butanamide](/img/structure/B4104595.png)
![N-[2-(4-Benzyl-piperazin-1-yl)-2-oxo-ethyl]-N-phenethyl-methanesulfonamide](/img/structure/B4104603.png)
![2-{[5-acetyl-4-(4-chlorophenyl)-3-cyano-6-methyl-1,4-dihydro-2-pyridinyl]thio}-N-(3,5-dimethylphenyl)acetamide](/img/structure/B4104618.png)
![2-[4-(3-methyl-4-oxo-3,4-dihydro-1-phthalazinyl)phenoxy]-N-(1-phenylethyl)acetamide](/img/structure/B4104623.png)
![2-amino-4-(4-hydroxy-3-iodo-5-methoxyphenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile](/img/structure/B4104625.png)
![N-(tert-butyl)-2-{[4-(4-chlorophenyl)-3-cyano-6-oxo-1,4,5,6-tetrahydro-2-pyridinyl]thio}acetamide](/img/structure/B4104628.png)
![N-2-adamantyl-4-{4-[(4-fluorophenyl)sulfonyl]-1-piperazinyl}-3-nitrobenzamide](/img/structure/B4104635.png)
![N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-{[4-(4-nitrophenyl)-1H-imidazol-2-yl]thio}acetamide](/img/structure/B4104640.png)
![[5-({isobutyl[(3-methyl-2-thienyl)methyl]amino}methyl)-2-methoxyphenyl]methanol](/img/structure/B4104645.png)

![2-(5-methyl-2-pyridinyl)-1-(3-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4104654.png)
![2-{[3-(3,4-dimethylphenyl)-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]thio}-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B4104669.png)
![2-{4-[6-amino-5-cyano-3-(2-naphthyl)-1,4-dihydropyrano[2,3-c]pyrazol-4-yl]-3-phenyl-1H-pyrazol-1-yl}acetamide](/img/structure/B4104675.png)